

Gummiferin (Carboxyatractyloside): A Potent Tool for Elucidating Mitochondrial ATP/ADP Exchange

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Gummiferin	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

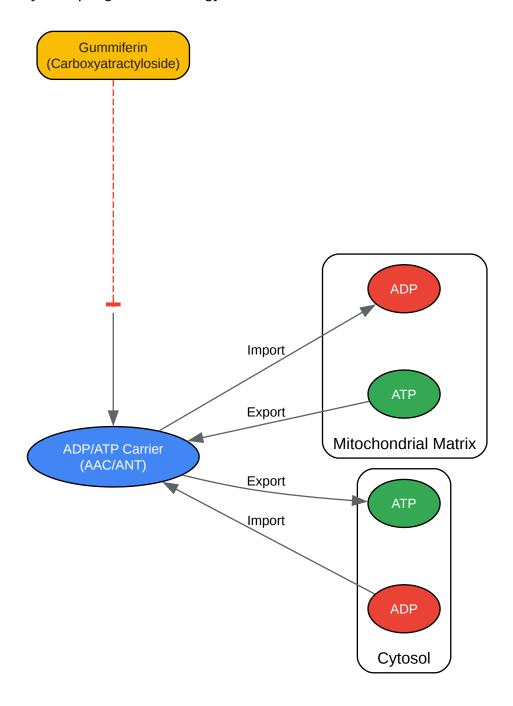
Gummiferin, more commonly known as Carboxyatractyloside (CATR), is a highly toxic diterpenoid glycoside isolated from plants such as the cocklebur (Xanthium strumarium) and the thistle Atractylis gummifera.[1] It is a potent and specific noncompetitive inhibitor of the mitochondrial ADP/ATP carrier (AAC), also known as the adenine nucleotide translocase (ANT).[2] This carrier protein, located in the inner mitochondrial membrane, is essential for cellular energy metabolism, facilitating the exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondria.[3][4] By binding with high affinity to the AAC, gummiferin locks the transporter in its cytosolic-facing conformation (c-state), thereby halting the crucial exchange of these nucleotides and inhibiting oxidative phosphorylation.[2] These properties make gummiferin an invaluable tool compound for studying the kinetics and mechanism of ATP/ADP translocation, mitochondrial bioenergetics, and the role of the AAC in cellular processes such as apoptosis.

Mechanism of Action

Gummiferin exerts its inhibitory effect by binding to a deep cavity on the cytosolic side of the ADP/ATP carrier. This binding is characterized by a high affinity and is considered



noncompetitive with respect to ADP and ATP, meaning that increasing the concentration of the natural substrates does not readily reverse the inhibition. The binding of **gummiferin** stabilizes the "c-state" of the carrier, preventing the conformational changes necessary for nucleotide transport. This leads to a cessation of ATP export from and ADP import into the mitochondrial matrix, ultimately disrupting cellular energy homeostasis.



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Caption: Mechanism of **Gummiferin** Inhibition of the ADP/ATP Carrier.



Quantitative Data

The inhibitory potency of **gummiferin** and other related compounds on the ADP/ATP carrier has been quantified in various studies. The following table summarizes key quantitative data for **gummiferin** (Carboxyatractyloside) and other relevant inhibitors.



Compound	Target	Assay System	Parameter	Value	Reference(s
Carboxyatrac tyloside (Gummiferin)	ADP/ATP Carrier (ANT)	Isolated Mitochondria	Kd	5-10 nM	
Carboxyatrac tyloside (Gummiferin)	Recombinant human AAC1 in proteoliposo mes	Fluorescence -based ADP/ATP exchange	EC50	32.5 ± 5.9 μM	
Atractyloside	ADP/ATP Carrier (ANT)	-	Potency vs. CATR	~10-fold less potent	
Bongkrekic Acid	Recombinant human AAC1 in proteoliposo mes	Fluorescence -based ADP/ATP exchange	EC50	55.6 ± 17.0 μΜ	
Suramin	Recombinant human AAC1 in proteoliposo mes	[33P]-ATP uptake	IC50	2.4 μΜ	
Chebulinic acid	Recombinant human AAC1 in proteoliposo mes	[33P]-ATP uptake	IC50	6.5 μΜ	
CD-437	Recombinant human AAC1 in proteoliposo mes	[33P]-ATP uptake	IC50	Low μM range	



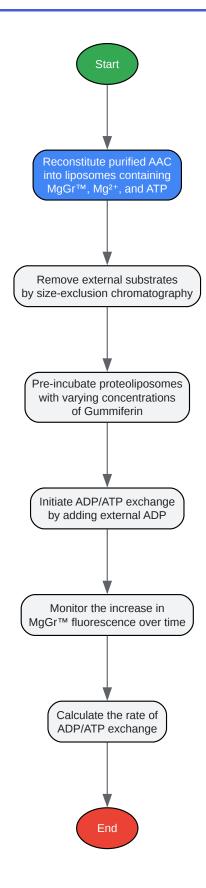


Experimental Protocols Fluorescence-Based Measurement of ADP/ATP Exchange Inhibition in Proteoliposomes

This protocol describes a non-radioactive method to measure the inhibition of reconstituted ADP/ATP carrier (AAC) activity by **gummiferin** using a magnesium-sensitive fluorescent dye.

Workflow Diagram:





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Caption: Workflow for Fluorescence-Based ADP/ATP Exchange Assay.



Materials:

- Purified recombinant ADP/ATP carrier (AAC)
- Lipids (e.g., a mixture of DOPC, DOPE, and cardiolipin)
- Magnesium Green™ (MgGr™) fluorescent dye
- ATP and ADP solutions
- Gummiferin (Carboxyatractyloside) stock solution
- Assay buffer (e.g., 50 mM Na2SO4, 10 mM MES, 10 mM Tris, 0.6 mM EGTA, pH 7.35)
- Size-exclusion chromatography column
- Fluorometer

Procedure:

- Preparation of Proteoliposomes:
 - Reconstitute the purified AAC into liposomes. During preparation, include MgGr™, MgCl2, and ATP in the internal buffer of the liposomes.
- · Removal of External Substrates:
 - Pass the proteoliposome suspension through a size-exclusion chromatography column to remove any unincorporated dye, magnesium, and ATP from the external solution.
- Inhibition Assay:
 - Aliquot the proteoliposome suspension into fluorometer cuvettes.
 - Add varying concentrations of gummiferin to the cuvettes and incubate for a specified time (e.g., 5 minutes) to allow for inhibitor binding. Include a vehicle control (e.g., DMSO).
- Initiation of Exchange:



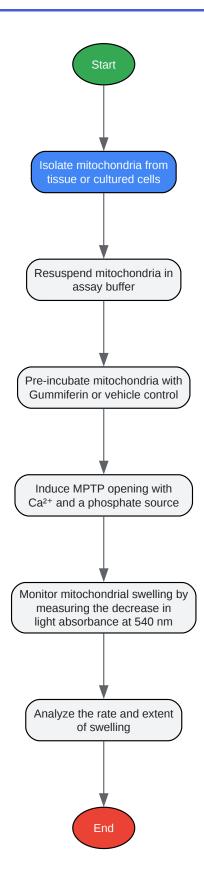
- Initiate the ADP/ATP exchange by adding a known concentration of ADP to the external solution.
- Fluorescence Measurement:
 - Immediately begin recording the fluorescence intensity of MgGr™ over time. The
 exchange of internal ATP for external ADP will lead to an increase in free Mg2+ inside the
 proteoliposomes, causing an increase in MgGr™ fluorescence.
- Data Analysis:
 - Calculate the initial rate of fluorescence change for each **gummiferin** concentration.
 - Convert the fluorescence rates to ADP/ATP exchange rates using a standard curve.
 - Plot the exchange rate as a function of gummiferin concentration to determine the IC50 value.

Mitochondrial Permeability Transition Pore (MPTP) Assay

Gummiferin can be used to study the involvement of the ADP/ATP carrier in the formation of the mitochondrial permeability transition pore (MPTP). This protocol describes a method to assess MPTP opening in isolated mitochondria.

Workflow Diagram:





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Caption: Workflow for Mitochondrial Swelling Assay to Assess MPTP Opening.



Materials:

- · Isolated mitochondria
- Mitochondrial isolation buffer
- Assay buffer (e.g., containing KCl, MOPS, and respiratory substrates like succinate and rotenone)
- Gummiferin (Carboxyatractyloside) stock solution
- CaCl2 solution
- Inorganic phosphate (Pi) solution
- Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

- Mitochondrial Isolation:
 - Isolate mitochondria from fresh tissue or cultured cells using standard differential centrifugation methods.
- Assay Setup:
 - Resuspend the isolated mitochondria in the assay buffer to a final concentration of approximately 0.5-1.0 mg/mL.
 - Aliquot the mitochondrial suspension into spectrophotometer cuvettes.
- Inhibitor Pre-incubation:
 - Add gummiferin or a vehicle control to the cuvettes and pre-incubate for a few minutes at room temperature.
- · Induction of MPTP Opening:
 - Place the cuvette in the spectrophotometer and record a baseline absorbance at 540 nm.



- Induce MPTP opening by adding a bolus of CaCl2 followed by Pi.
- Measurement of Mitochondrial Swelling:
 - Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling) due to the influx of water through the opened MPTP.
- Data Analysis:
 - Calculate the rate and extent of the absorbance decrease. Compare the results from gummiferin-treated mitochondria to the control to assess the effect of AAC inhibition on MPTP opening.

Conclusion

Gummiferin (Carboxyatractyloside) is a powerful and highly specific inhibitor of the mitochondrial ADP/ATP carrier. Its well-characterized mechanism of action makes it an indispensable tool for investigating mitochondrial physiology, cellular bioenergetics, and the role of the AAC in health and disease. The protocols outlined above provide robust methods for utilizing **gummiferin** to probe the function of this critical mitochondrial transporter. Due to its high toxicity, appropriate safety precautions should always be taken when handling **gummiferin**.

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- To cite this document: BenchChem. [Gummiferin (Carboxyatractyloside): A Potent Tool for Elucidating Mitochondrial ATP/ADP Exchange]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144436#gummiferin-as-a-tool-compound-forstudying-atp-adp-exchange]

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